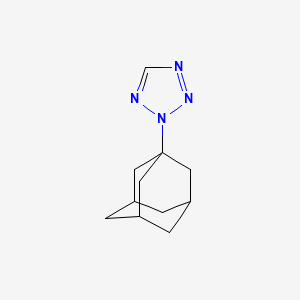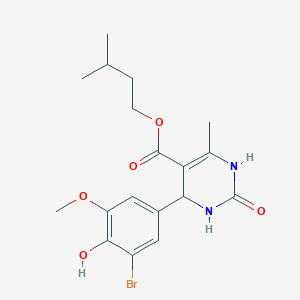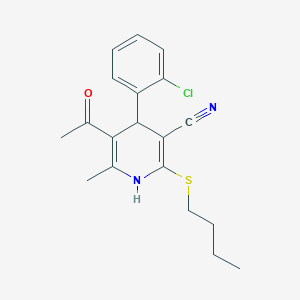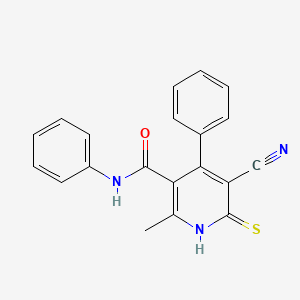![molecular formula C22H21N3O2S2 B5091974 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea](/img/structure/B5091974.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-methylphenyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as compound 25 and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Compound 25 has been extensively studied for its potential applications in various fields. It has been reported to have anticancer, antidiabetic, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a diagnostic agent for Alzheimer's disease. In addition, compound 25 has been investigated for its ability to inhibit the growth of different types of cancer cells, including breast, lung, and prostate cancer cells.
Mecanismo De Acción
The mechanism of action of compound 25 is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and insulin resistance. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
Compound 25 has been reported to have different biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetic animal models. In addition, compound 25 has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using compound 25 in lab experiments include its potent anticancer and anti-inflammatory properties, its ability to induce apoptosis in cancer cells, and its potential use as a diagnostic agent for Alzheimer's disease. However, the limitations of using compound 25 include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of compound 25. These include:
1. Investigating the potential use of compound 25 as a therapeutic agent for different types of cancer.
2. Studying the mechanism of action of compound 25 to fully understand its effects on cancer cells and other biological systems.
3. Developing new synthetic methods for compound 25 to improve its yield and purity.
4. Investigating the potential use of compound 25 as a diagnostic agent for Alzheimer's disease.
5. Studying the pharmacokinetics and pharmacodynamics of compound 25 to optimize its therapeutic use.
In conclusion, compound 25 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its anticancer, antidiabetic, anti-inflammatory, and antiviral properties. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth, inflammation, and insulin resistance. Compound 25 has several advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
The synthesis of compound 25 has been reported using different methods. The most common method involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3-dihydroindole in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with 4-methylphenyl isothiocyanate to obtain compound 25. Other methods involve the use of different starting materials and reagents.
Propiedades
IUPAC Name |
1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-16-6-8-18(9-7-16)23-22(28)24-19-10-12-20(13-11-19)29(26,27)25-15-14-17-4-2-3-5-21(17)25/h2-13H,14-15H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHNXXIPAHOKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(4-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-fluoro-3-methoxybenzyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5091919.png)
![dimethyl 2-{[(2-bromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5091934.png)

![5-[(2,6-difluorophenoxy)methyl]-N-(3-fluoro-4-methylbenzyl)-3-isoxazolecarboxamide](/img/structure/B5091940.png)

![4-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)benzoic acid](/img/structure/B5091960.png)

![2-amino-4-(5-bromo-2-furyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5091980.png)
![1-[(4-biphenylyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5091988.png)

![1-[(6-iodo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5091999.png)
![N-(2-methoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5092006.png)

